molecular formula C14H21N3O2S B2461653 1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea CAS No. 1796785-49-3

1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea

Cat. No. B2461653
CAS RN: 1796785-49-3
M. Wt: 295.4
InChI Key: BZQZDQYTHGGSRY-UHFFFAOYSA-N
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Description

“1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea” is a complex organic compound. It contains a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry and biochemistry. The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The presence of a piperidine ring, a common structural motif in many pharmaceuticals, is also noted .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (thiophene and piperidine), followed by their functionalization and coupling. The exact synthetic route would depend on the desired substitution pattern and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and piperidine rings would likely contribute to the overall stability of the molecule, while the urea group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene, piperidine, and urea groups. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The piperidine ring can act as a base or nucleophile. The urea group can participate in a variety of reactions, including hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make the compound relatively rigid. The urea group could form hydrogen bonds, potentially increasing the compound’s solubility in polar solvents .

properties

IUPAC Name

1,1-dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-16(2)14(19)15-11-5-7-17(8-6-11)13(18)10-12-4-3-9-20-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQZDQYTHGGSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea

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